molecular formula C20H38O7S B13744101 1,4-Diisooctyl sulphosuccinate CAS No. 29699-21-6

1,4-Diisooctyl sulphosuccinate

Cat. No.: B13744101
CAS No.: 29699-21-6
M. Wt: 422.6 g/mol
InChI Key: DIDMQECWEAWNQA-UHFFFAOYSA-N
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Description

1,4-Diisooctyl sulphosuccinate, also known as dioctyl sodium sulfosuccinate, is a surfactant widely used in various industries. It is known for its excellent wetting, emulsifying, and dispersing properties. This compound is commonly used in pharmaceuticals, cosmetics, food, and industrial applications due to its ability to reduce surface tension and enhance the solubility of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1,4-Diisooctyl sulphosuccinate involves an esterification reaction between isooctanol and maleic anhydride, followed by a sulfonation reaction. The process can be summarized as follows :

    Esterification Stage: Isooctanol and maleic anhydride undergo an alcoholysis reaction in the presence of a catalyst and a color fixative. The reaction is carried out at 115°C, followed by an increase in temperature to 185-205°C to form diisooctyl maleate.

    Sulfonation Stage: Diisooctyl maleate is then subjected to a reflux reaction with sodium hydrogen sulfite and water. The residual isooctanol is removed during the reflux process to obtain dioctyl sodium sulfosuccinate.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized to reduce raw material costs and improve the quality of the final product. The use of efficient catalysts and controlled reaction conditions ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Diisooctyl sulphosuccinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.

    Substitution: The compound can participate in substitution reactions where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonate derivatives.

    Substitution: Various substituted sulfosuccinate esters.

Mechanism of Action

1,4-Diisooctyl sulphosuccinate exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and solubilization of substances. In biological systems, it increases the water content in stools, making them softer and easier to pass . The compound interacts with the lipid bilayer of cell membranes, enhancing permeability and facilitating the absorption of water .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Diisooctyl sulphosuccinate is unique due to its dual alkyl chains, which provide superior wetting and emulsifying properties compared to other surfactants. Its ability to form stable emulsions and micelles makes it highly effective in various applications, from pharmaceuticals to industrial processes .

Properties

CAS No.

29699-21-6

Molecular Formula

C20H38O7S

Molecular Weight

422.6 g/mol

IUPAC Name

1,4-di(octan-2-yloxy)-1,4-dioxobutane-2-sulfonic acid

InChI

InChI=1S/C20H38O7S/c1-5-7-9-11-13-16(3)26-19(21)15-18(28(23,24)25)20(22)27-17(4)14-12-10-8-6-2/h16-18H,5-15H2,1-4H3,(H,23,24,25)

InChI Key

DIDMQECWEAWNQA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OC(=O)CC(C(=O)OC(C)CCCCCC)S(=O)(=O)O

Origin of Product

United States

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